molecular formula C10H10FNO4 B1507734 Ethyl 5-fluoro-2-methyl-3-nitrobenzoate CAS No. 1342359-36-7

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Cat. No.: B1507734
CAS No.: 1342359-36-7
M. Wt: 227.19 g/mol
InChI Key: XXIIRYGATOUXBZ-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a benzene ring, which is further esterified with ethanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-fluoro-2-methylbenzoic acid.

  • Nitration Reaction: The benzoic acid undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

  • Esterification: The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of Ethyl 5-fluoro-2-methyl-3-aminobenzoate.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas with a palladium catalyst (H2/Pd).

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-fluoro-2-methyl-3-nitrobenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 4-fluoro-2-methyl-3-nitrobenzoate: Similar structure but with a different position of the fluorine atom.

  • Ethyl 2-fluoro-3-methyl-4-nitrobenzoate: Another positional isomer with different functional group placement.

Uniqueness: Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is unique due to its specific arrangement of fluorine, nitro, and methyl groups, which influences its chemical reactivity and biological activity compared to its isomers.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 5-fluoro-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIIRYGATOUXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734518
Record name Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342359-36-7
Record name Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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